molecular formula C21H23N7O3S B1666211 AZD2858 CAS No. 486424-20-8

AZD2858

カタログ番号: B1666211
CAS番号: 486424-20-8
分子量: 453.5 g/mol
InChIキー: FHCSBLWRGCOVPT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

    AZ2858: は、選択的な であり、 を有しています。

  • GSK-3は、細胞増殖、分化、およびアポトーシスを含む様々な細胞プロセスに関与する重要な酵素です。GSK-3の阻害は、細胞シグナル伝達経路に大きな影響を与える可能性があります。
  • 準備方法

    • 残念ながら、AZ2858の具体的な合成経路や反応条件は、文献では容易には入手できません。 それは研究室で化学プロセスによって合成されています。
    • 工業生産のために、さらなる最適化とスケールアップが必要になりますが、この情報は機密情報であり、公表されていません。
  • 化学反応の分析

    • AZ2858は、そのGSK-3阻害活性により、様々な反応を起こす可能性があります。これらの反応には、リン酸化、脱リン酸化、およびその他の細胞成分との相互作用が含まれる可能性があります。
    • これらの反応で使用される一般的な試薬や条件は、具体的な状況と用途によって異なります。正確なメカニズムと生成物を解明するには、詳細な研究が必要です。
  • 科学研究への応用

      化学: AZ2858は、GSK-3関連経路やシグナル伝達カスケードを研究するための貴重なツール化合物として役立ちます。

      生物学: 研究者は、Wntシグナル伝達、細胞運命決定、および幹細胞分化を調べるためにAZ2858を使用しています。

      医学: その潜在的な治療応用には、骨関連疾患、神経変性疾患、および癌が含まれます。

      産業: 直接産業で使用されるわけではありませんが、GSK-3阻害を理解することで、創薬や疾患治療戦略を理解することができます。

  • 科学的研究の応用

      Chemistry: AZ2858 serves as a valuable tool compound for studying GSK-3-related pathways and signaling cascades.

      Biology: Researchers use AZ2858 to investigate Wnt signaling, cell fate determination, and stem cell differentiation.

      Medicine: Its potential therapeutic applications include bone-related disorders, neurodegenerative diseases, and cancer.

      Industry: While not directly used in industry, understanding GSK-3 inhibition can inform drug development and disease treatment strategies.

  • 作用機序

    • AZ2858はGSK-3を阻害し、β-カテニン安定化 とWnt経路の活性化につながります。この活性化は、遺伝子発現、細胞運命、および組織恒常性に影響を与えます。
    • 分子標的は、GSK-3そのもの、β-カテニン、および下流のエフェクターを伴います。正確な経路は、細胞状況によって異なる場合があります。
  • 類似化合物との比較

    • AZ2858の独自性は、GSK-3に対する選択性とWntシグナル伝達を活性化させる能力にあります。
    • 同様の化合物には、BAY 11-7082P5091 、およびLDN-57444 など、他のGSK-3阻害剤があります。 それらのメカニズムと用途は異なります。

    生物活性

    AZD2858 is a selective inhibitor of Glycogen Synthase Kinase 3 (GSK-3), which has garnered attention for its potential therapeutic applications in various biological contexts, particularly in bone healing and oncology. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and experimental data.

    GSK-3 is a serine/threonine kinase that plays a crucial role in several cellular processes, including metabolism, cell proliferation, and survival. Inhibition of GSK-3 by this compound leads to the activation of the Wnt/β-catenin signaling pathway, which is vital for bone formation and repair. By preventing the degradation of β-catenin, this compound promotes osteoblastic differentiation and enhances bone healing processes.

    Fracture Healing in Rats

    A pivotal study investigated the effects of this compound on fracture healing in rats. The study involved creating femoral fractures and administering this compound at a dose of 30 μmol/kg daily for three weeks. Key findings included:

    • Increased Mineral Density : Peripheral quantitative computed tomography (pQCT) showed a significant increase in mineral density (28% at 2 weeks and 38% at 3 weeks) in the calluses of treated rats compared to controls.
    • Enhanced Bone Strength : Four-point bending tests indicated that fractures healed with greater strength in this compound-treated animals, demonstrating direct bone repair without an endochondral component .
    Time PointMineral Density Increase (%)Mineral Content Increase (%)Strength Increase
    2 Weeks2881Significant
    3 Weeks3893Significant

    These results suggest that this compound effectively drives mesenchymal cells toward an osteoblastic lineage, facilitating rapid bone repair.

    Oncological Applications

    This compound has also been explored for its cytotoxic effects on cancer cells, particularly glioma. In vitro studies demonstrated that:

    • Induction of Cell Death : this compound exposure led to mitotic defects and cell death in patient-derived glioma cell lines (GBM1 and GBM4). The compound induced centrosome disruption and S-phase arrest, contributing to tumor growth delay.
    • Adjuvant Therapy Potential : When combined with radiation therapy, this compound enhanced cytotoxicity in glioma xenografts, indicating its potential as an effective adjuvant treatment .

    Case Studies and Clinical Trials

    Clinical investigations have further elucidated the role of this compound in treating various conditions:

    • CNS Disorders : A review highlighted the use of GSK-3 inhibitors like this compound in clinical trials for CNS disorders such as Alzheimer’s disease and bipolar disorder. The compound's ability to modulate neuroinflammation and promote neuroprotection has been noted .
    DiseaseClinical Trials Involved
    Alzheimer’sMultiple trials
    Bipolar DisorderSeveral inhibitors used
    GliomaOngoing studies

    Q & A

    Basic Research Questions

    Q. What is the primary mechanism of AZD2858 in modulating Wnt/β-catenin signaling?

    this compound inhibits glycogen synthase kinase-3 (GSK-3α/β), stabilizing β-catenin by preventing its phosphorylation and degradation. This leads to β-catenin nuclear translocation and activation of Wnt target genes, promoting processes like osteogenesis and stem cell proliferation . For validation, researchers should perform nuclear/cytoplasmic fractionation followed by Western blotting to quantify β-catenin accumulation (e.g., in SCAPs or U87 glioma cells) .

    Q. How should this compound concentrations be optimized for in vitro cytotoxicity assays?

    Dose-response curves in glioma cell lines (e.g., U251, U87) show significant survival reduction at 500 nM–1 µM this compound, with IC₅₀ values varying by cell type. Use CCK-8 or EdU assays to quantify viability/proliferation, and validate morphology changes via phase-contrast imaging at 24–48 hours post-treatment .

    Q. What in vivo models are suitable for studying this compound’s bone-healing effects?

    Rat fracture models treated orally with 20 mg/kg this compound daily demonstrate increased trabecular bone mass and accelerated fracture repair. Key endpoints include micro-CT analysis of bone mineral density (BMD) and histochemical staining for osteogenic markers (e.g., ALP, osteocalcin) .

    Advanced Research Questions

    Q. How can single-cell sequencing resolve this compound’s heterogeneous effects on stem cell populations?

    Single-cell RNA-seq of this compound-treated SCAPs identified distinct clusters (e.g., SCAPs-TPM2, SCAPs-MYH11) with upregulated genes (PRKCA, SMURF2) linked to Wnt signaling. Use pseudotime trajectory analysis (Monocle3) to map differentiation pathways and infer regulatory networks .

    Q. What experimental designs address contradictory findings on this compound’s role in cancer proliferation?

    this compound reduces U87 glioma proliferation by downregulating TGF-β/CDK pathways but enhances colorectal cancer cell apoptosis when combined with FOLFIRI. To reconcile context-dependent effects, employ transcriptomic profiling (RNA-seq) and functional assays (e.g., 3D spheroid invasion, Ki67 staining) across multiple cell lines .

    Q. How does this compound synergize with DNA-damaging agents in cancer therapy?

    In HCT116 colorectal cancer, this compound disrupts TopBP1 condensates, inhibiting ATR/Chk1 signaling and potentiating SN-38 (a topoisomerase inhibitor). Use co-treatment assays with γH2AX/phospho-Chk1 staining to quantify DNA damage synergy and comet assays to assess replication stress .

    Q. What methodologies optimize this compound delivery in tissue engineering?

    Hydrogel-loaded this compound enhances localized bone regeneration in rat models. For in vitro testing, incorporate this compound into alginate or PEG hydrogels and measure osteogenic differentiation via qPCR (e.g., RUNX2, SP7) and Alizarin Red staining .

    Q. Methodological Considerations

    Q. How to control for off-target effects in GSK-3 inhibition studies?

    Compare this compound with selective GSK-3 inhibitors (e.g., CHIR99021) and use rescue experiments (e.g., β-catenin siRNA) to confirm pathway specificity. Include negative controls (e.g., solvent-only treatment) in Western blot and immunofluorescence assays .

    Q. What statistical approaches are recommended for analyzing this compound dose-response data?

    Use nonlinear regression (four-parameter logistic model) to calculate IC₅₀ values. For single-cell or omics data, apply Benjamini-Hochberg correction for multiple comparisons and cluster-specific differential expression analysis (e.g., Seurat’s FindMarkers) .

    Q. How to validate this compound’s impact on β-catenin nuclear translocation?

    Combine immunofluorescence (β-catenin/DAPI co-staining) with subcellular fractionation. Quantify nuclear β-catenin intensity using ImageJ and confirm transcriptional activity via luciferase reporters (TOPflash/FOPflash) .

    特性

    IUPAC Name

    3-amino-6-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]-N-pyridin-3-ylpyrazine-2-carboxamide
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C21H23N7O3S/c1-27-9-11-28(12-10-27)32(30,31)17-6-4-15(5-7-17)18-14-24-20(22)19(26-18)21(29)25-16-3-2-8-23-13-16/h2-8,13-14H,9-12H2,1H3,(H2,22,24)(H,25,29)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    FHCSBLWRGCOVPT-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CN=C(C(=N3)C(=O)NC4=CN=CC=C4)N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C21H23N7O3S
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    453.5 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    486424-20-8
    Record name 3-amino-6-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]-N-(3-pyridyl)pyrazine-2-carboxamide
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    AZD2858
    Reactant of Route 2
    AZD2858
    Reactant of Route 3
    Reactant of Route 3
    AZD2858
    Reactant of Route 4
    Reactant of Route 4
    AZD2858
    Reactant of Route 5
    Reactant of Route 5
    AZD2858
    Reactant of Route 6
    Reactant of Route 6
    AZD2858

    試験管内研究製品の免責事項と情報

    BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。